![molecular formula C20H20N4O3S B6513553 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide CAS No. 349431-96-5](/img/structure/B6513553.png)
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide
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Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide, also known as N-(4-methylpyrimidin-2-ylsulfamoyl)-3-phenylpropanamide, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound with a unique structure that has been used for a variety of purposes, including drug synthesis and the study of biochemical and physiological processes. In
Scientific Research Applications
Antimicrobial Activity
“Sulfamerazine” and “sulfaguanidine” are derivatives of this compound. They were synthesized by reacting reduced products (4 and 8) with various sulfonyl chlorides (5a–g). These novel sulfonamides (6a–g and 9a–g) exhibited antimicrobial activity against tested microorganism strains, including Gram-positive bacteria, clinic isolates, yeast, and molds. Notably, compounds 9d, 9e, 9a, 6d, and 6e demonstrated particularly strong antimicrobial effects against Gram-positive (Bacillus cereus and B. subtilis) and Gram-negative (Enterobacter aerogenes) bacteria .
Tyrosine Kinase Inhibition
Imatinib, a widely used therapeutic agent for leukemia treatment, specifically inhibits tyrosine kinases. While the structural characterization of this compound has primarily been in the form of its piperazin-1-ium salt, it remains relevant in the context of cancer research and targeted therapies .
Anti-Angiogenic Properties
Novel derivatives of this compound, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamides, have been synthesized. These derivatives were evaluated for their anti-angiogenic activity. Spectroscopic analyses confirmed their structures, and they may hold promise in disrupting angiogenesis-related processes .
Thiamine Impurity
Interestingly, this compound is also related to thiamine (vitamin B1). Specifically, it is a thiamine impurity known as 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one. While its relevance extends beyond scientific research, understanding its properties can aid in quality control and safety assessments .
properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15-13-14-21-20(22-15)24-28(26,27)18-10-8-17(9-11-18)23-19(25)12-7-16-5-3-2-4-6-16/h2-6,8-11,13-14H,7,12H2,1H3,(H,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAQQGVZDRQLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide |
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